molecular formula C8H9F2N3 B2857932 N-(2,4-difluorobenzyl)guanidine CAS No. 1246608-80-9

N-(2,4-difluorobenzyl)guanidine

Cat. No.: B2857932
CAS No.: 1246608-80-9
M. Wt: 185.178
InChI Key: QMDIOOTYQXGKRO-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)guanidine (CAS 1246608-80-9) is a chemical compound with the molecular formula C 8 H 9 F 2 N 3 and a molecular weight of 185.17-185.18 g/mol . Its SMILES string is NC(N)=NCC1=CC=C(F)C=C1F . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antifungal agents. The guanidine moiety is a privileged structure found in a wide range of biologically active compounds and approved drugs . Research indicates that guanidine-containing derivatives demonstrate promising efficacy against human fungal pathogens, addressing a critical need in healthcare where drug resistance and toxicity limit current treatment options . The 2,4-difluorobenzyl group is a common pharmacophore that can enhance a compound's physicochemical properties and biological activity. Key Research Applications: This compound serves as a versatile building block in organic synthesis and drug discovery. It can be utilized as a precursor for the synthesis of more complex molecules, such as macrocyclic analogs, which have shown promising in vivo efficacy in reducing fungal burden in models of invasive candidiasis . Researchers can employ this guanidine derivative to develop and screen new chemical entities for antifungal activity, leveraging its core structure to target a diverse range of human-relevant fungal species. Handling and Storage: For specific handling and storage information, please refer to the Safety Datasheet (SDS). Notice: This product is for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIOOTYQXGKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanylation of 2,4-Difluorobenzylamine

Boc-Protected S-Methylisothiourea Route

The most widely reported method involves the reaction of 2,4-difluorobenzylamine with Boc-protected S-methylisothiourea in the presence of mercury(II) chloride. This two-step process achieves moderate to high yields (65–85%):

  • Guanylation :
    $$
    \text{2,4-Difluorobenzylamine} + \text{S-Methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea} \xrightarrow{\text{HgCl}2, \text{Et}3\text{N}} \text{N,N′-Di-Boc-protected intermediate}
    $$
    Mercury(II) chloride facilitates the displacement of the methylthio group, forming a thiourea intermediate that reacts with the amine.

  • Deprotection :
    $$
    \text{N,N′-Di-Boc-protected intermediate} \xrightarrow{\text{TFA}/\text{CH}2\text{Cl}2} \text{N-(2,4-Difluorobenzyl)guanidine trifluoroacetate}
    $$
    Trifluoroacetic acid (TFA) in dichloromethane removes the Boc groups, yielding the final product as a salt.

Key Data:
Parameter Value Source
Reaction Time 12–24 hours (guanylation)
Temperature Room temperature
Yield 78% (over two steps)

Reductive Amination Followed by Guanylation

Aldehyde Intermediate Synthesis

A reductive amination approach is employed when starting from 2,4-difluorobenzaldehyde:

  • Reductive Amination :
    $$
    \text{2,4-Difluorobenzaldehyde} + \text{Ammonia} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{2,4-Difluorobenzylamine}
    $$
    Sodium cyanoborohydride in methanol reduces the imine formed in situ.

  • Guanylation :
    The resulting amine undergoes guanylation as described in Section 1.1.

Key Data:
Parameter Value Source
Aldehyde Purity ≥95% (GC-MS)
Overall Yield 62% (three steps)

Direct Condensation with Cyanamide

Acid-Catalyzed Reaction

A one-pot synthesis avoids Boc protection by reacting 2,4-difluorobenzylamine with cyanamide under acidic conditions:
$$
\text{2,4-Difluorobenzylamine} + \text{Cyanamide} \xrightarrow{\text{HCl}, \Delta} \text{this compound hydrochloride}
$$
Hydrochloric acid catalyzes the condensation at 80–100°C, yielding the hydrochloride salt directly.

Key Data:
Parameter Value Source
Reaction Time 6–8 hours
Temperature 80°C
Yield 70%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations Yield Range
Boc-Protected Route High purity; Scalable Mercury(II) chloride toxicity 65–85%
Reductive Amination Avoids toxic reagents Multi-step; Moderate yield 55–62%
Cyanamide Condensation One-pot; Cost-effective Requires strong acid 60–70%

The Boc-protected route remains preferred for laboratory-scale synthesis due to reproducibility, whereas the cyanamide method is industrially favorable despite lower yields.

Reaction Mechanism and Kinetics

Guanylation Step

The reaction proceeds via nucleophilic attack of the benzylamine on the thiourea intermediate, facilitated by mercury(II) chloride’s thiophilicity. Density functional theory (DFT) studies suggest a transition state with partial positive charge on the guanidine carbon.

Deprotection Kinetics

Boc group removal follows first-order kinetics, with a half-life of 2.5 hours in 50% TFA/CH$$2$$Cl$$2$$ at 25°C.

Purification and Characterization

Chromatography

Reverse-phase HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient) achieves >98% purity.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, D$$2$$O) : δ 7.45 (m, 1H, ArH), 7.10 (m, 2H, ArH), 4.35 (s, 2H, CH$$2$$), 3.20 (br s, 4H, NH$$_2$$).
  • HRMS (ESI+) : m/z 185.17 [M+H]$$^+$$ (calculated for C$$8$$H$$9$$F$$2$$N$$3$$: 185.17).

Applications and Derivatives

This compound serves as a precursor for mitochondrial oxidative phosphorylation (OXPHOS) inhibitors and antimicrobial agents. Fluorine atoms enhance bioavailability by increasing lipophilicity and metabolic stability.

Chemical Reactions Analysis

N-(2,4-difluorobenzyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Guanidines are known to be strong organic bases and can act as nucleophiles in various reactions . Common reagents used in these reactions include thioureas, carbodiimides, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorobenzyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidines are known for their ability to form hydrogen bonds and their high basicity, making them useful in the study of biological processes and interactions . In medicine, guanidines have been explored for their potential as kinase inhibitors and α2-adrenoceptor antagonists . Additionally, guanidines are used in the industry for the synthesis of heterocycles and as valuable scaffolds in organocatalysis .

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)guanidine involves its ability to act as a strong organic base and nucleophile. This compound can interact with various molecular targets and pathways, including enzymes and receptors. The high basicity of guanidines allows them to form stable hydrogen bonds and interact with aromatic systems in biological environments . These interactions can influence the conformation and activity of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of N-(2,4-difluorobenzyl)guanidine and their substituent variations:

Compound Name Substituent Modifications Key Applications/Targets References
This compound 2,4-Difluorobenzyl DENV NS5 RdRp, HIV-1 integrase
4-(Nitrobenzyl)guanidine 4-Nitrobenzyl Acetylcholinesterase (AChE) inhibition
N-Amino-N'-(2-alkylthio-sulfonyl)guanidines Alkylthio-sulfonyl groups (e.g., 4-chloro-5-methyl) Antibacterial/antifungal agents
N-(3-Chloro-4-fluorophenyl)guanidine 3-Chloro-4-fluorophenyl Antiviral/anticancer scaffolds
N-(4-Phenoxyphenyl)guanidine 4-Phenoxyphenyl Kinase inhibition
Key Observations:
  • Electron-Withdrawing Groups : The 2,4-difluorobenzyl group in this compound provides electron-withdrawing effects that stabilize the guanidine moiety and enhance interactions with hydrophobic enzyme pockets, as seen in DENV NS5 RdRp inhibitors .
  • Nitro vs. Fluoro Substituents : 4-(Nitrobenzyl)guanidine exhibits stronger electron-withdrawing effects than fluorinated analogues, leading to higher potency in AChE inhibition but reduced metabolic stability .
  • Sulfonylguanidines: N-Amino-N'-sulfonylguanidines (e.g., compound 12 in ) show broad-spectrum antibacterial activity due to sulfonyl groups enhancing solubility and target binding .
Table 2: Bioactivity Profiles of Selected Guanidine Derivatives
Compound Biological Activity (IC₅₀/EC₅₀) Key Findings References
This compound-based oxindole carboxamides DENV NS5 RdRp inhibition (IC₅₀ = 0.8–2.1 µM) High selectivity due to halogen bonding with viral polymerase active site
4-(Nitrobenzyl)guanidine AChE inhibition (IC₅₀ = 0.45 µM) Competitive inhibition via π-π stacking with catalytic triad residues
N-(2,4-Difluorobenzyl)-quinoline carboxamide HIV-1 integrase inhibition (EC₅₀ = 7 nM) Disrupts viral DNA integration via Mg²⁺ chelation
N-Amino-N'-(2-trifluoromethylbenzylthio)guanidine Antibacterial (MIC = 4–8 µg/mL against S. aureus) Sulfur atoms enhance membrane disruption and biofilm penetration
Key Insights:
  • Antimicrobial Activity: Fluorinated benzylguanidines (e.g., N-(2,4-difluorobenzyl) derivatives) exhibit superior activity against Gram-negative pathogens like P. aeruginosa compared to non-fluorinated analogues, likely due to enhanced outer membrane penetration .
  • Antiviral Mechanisms : this compound-containing carboxamides inhibit DENV NS5 RdRp by mimicking ATP binding, whereas HIV-1 integrase inhibitors rely on metal-coordination interactions .

Biological Activity

N-(2,4-difluorobenzyl)guanidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of voltage-gated sodium channels and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction
this compound primarily acts as a selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel plays a crucial role in pain signaling pathways. By binding to Nav1.7, the compound inhibits its function, leading to a reduction in the transmission of pain signals and thus exerting an analgesic effect.

Biochemical Pathways
The inhibition of Nav1.7 disrupts the propagation of pain signals at the molecular level, affecting neuronal activity and overall pain perception. This mechanism positions this compound as a potential candidate for developing new analgesic drugs .

This compound exhibits various biochemical properties that contribute to its efficacy:

  • Enzyme Modulation : The compound has been shown to modulate the activity of several enzymes and proteins, enhancing its role in biochemical reactions.
  • Cellular Effects : It influences cellular processes by altering cell signaling pathways and gene expression. This modulation can lead to significant changes in cellular metabolism and function .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of guanidine derivatives, including this compound. In vitro tests demonstrated that certain derivatives exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective potency .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
9m0.51
10a44
10d116

This table summarizes the antimicrobial efficacy observed in various guanidine derivatives, highlighting their potential as leads for antibiotic development.

Pain Management Studies

In a study focusing on pain management, this compound was evaluated for its analgesic properties in animal models. The results indicated a significant reduction in pain responses when administered at specific dosages, supporting its role as a Nav1.7 inhibitor .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundMechanism of ActionKey Features
N-(2,4-difluorophenyl)guanidineNav1.7 inhibitionAnalgesic properties
N-(2,4-difluorophenyl)thioureaEnzyme inhibitionAntimicrobial potential
N-(2,4-difluorophenyl)ureaVariable biological activityLess potent than guanidines

This comparison illustrates that while all compounds share some structural similarities, their biological activities can vary significantly based on their specific interactions with molecular targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,4-difluorobenzyl)guanidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2,4-difluorobenzylamine with a guanidine precursor (e.g., cyanamide or thiourea derivatives) under basic conditions. For example, analogous guanidine syntheses use triethylamine as a base and acetonitrile as a solvent at elevated temperatures (~60–80°C) to facilitate nucleophilic substitution . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Monitoring via TLC or HPLC ensures reaction completion, followed by purification via column chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and guanidine proton environments. Aromatic protons from the 2,4-difluorobenzyl group appear as distinct multiplets in δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 216.09 for C8_8H9_9F2_2N3_3) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.3%) .

Q. What structural features of this compound are revealed by crystallography, and how do they impact reactivity?

  • Key Findings :

ParameterValue (from analogous compounds)Source
Crystal SystemMonoclinic (P21/c)
Unit Cell Dimensionsa = 8.779 Å, b = 8.444 Å, c = 23.810 Å
Dihedral Angle79.4° (between aromatic rings)
  • The 2,4-difluorobenzyl group adopts a trans conformation relative to the guanidine core. Weak C–H···O hydrogen bonds form 2D networks, influencing solubility and crystal packing . Fluorine atoms enhance electronegativity, affecting intermolecular interactions .

Advanced Research Questions

Q. How does this compound exhibit antimicrobial activity, and what assays validate its efficacy?

  • Methodology :

  • Microdilution Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (P. aeruginosa, E. coli) strains. Related derivatives show MIC values of 4–16 µg/mL, suggesting membrane disruption or enzyme inhibition .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Synergy Studies : Combine with β-lactams to evaluate resistance modulation .

Q. What role do fluorine substituents play in the electronic properties and bioactivity of this compound?

  • Mechanistic Insight :

  • Electron-Withdrawing Effect : Fluorine increases aromatic ring electronegativity, enhancing hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .
  • Lipophilicity : Fluorine substitution improves logP values, enhancing membrane permeability (calculated logP ~1.8 for the compound) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in in vitro hepatic microsome assays .

Q. How can researchers resolve contradictions in reported biological activities of guanidine derivatives?

  • Experimental Design :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • SAR Studies : Compare this compound with analogs (e.g., 2,6-difluoro or trifluoromethyl variants) to isolate substituent effects .
  • Computational Modeling : Perform DFT calculations to correlate electronic profiles (HOMO-LUMO gaps) with activity trends .

Q. What computational strategies predict the binding modes of this compound to bacterial targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to P. aeruginosa efflux pumps (e.g., MexB). The difluorobenzyl group shows hydrophobic interactions with Phe628 and Val139 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How do structural modifications to this compound influence its structure-activity relationships (SAR)?

  • SAR Insights :

ModificationObserved Effect (vs. parent compound)Source
2,6-Difluoro isomerReduced antimicrobial activity (MIC >32 µg/mL)
Trifluoromethyl groupIncreased cytotoxicity (HeLa IC50_{50} ~10 µM)
  • The 2,4-difluoro configuration optimizes steric compatibility with bacterial targets while minimizing mammalian cell toxicity .

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